3,4-Dimethylhex-5-enoic acid
CAS No.:
Cat. No.: VC17217813
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O2 |
|---|---|
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 3,4-dimethylhex-5-enoic acid |
| Standard InChI | InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) |
| Standard InChI Key | HSWOCYGJDGZZIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)O)C(C)C=C |
Introduction
Molecular Structure and Stereochemical Considerations
Core Structural Features
3,4-Dimethylhex-5-enoic acid possesses a linear carbon chain with a carboxylic acid group at the first carbon, methyl groups at the third and fourth carbons, and a double bond between the fifth and sixth carbons (Fig. 1). Its IUPAC name, (3,4-dimethylhex-5-enoic acid), reflects this substitution pattern. The compound’s molecular formula (C₈H₁₄O₂) and weight (142.20 g/mol) align with related dimethylhexenoic acid isomers, though stereochemical variations significantly alter its properties .
Table 1: Comparative Structural Features of Dimethylhexenoic Acid Isomers
| Isomer | Double Bond Position | Methyl Group Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3,4-Dimethylhex-5-enoic acid | 5-6 | 3, 4 | C₈H₁₄O₂ | 142.20 |
| 3,5-Dimethylhex-2-enoic acid | 2-3 | 3, 5 | C₈H₁₄O₂ | 142.20 |
| 3,5-Dimethylhex-4-enoic acid | 4-5 | 3, 5 | C₈H₁₄O₂ | 142.20 |
Stereochemical Implications
The rel-(3S,4R) stereoisomer of 3,4-dimethylhex-5-enoic acid demonstrates how chirality influences intermolecular interactions. The (3S,4R) configuration creates a sterically congested environment near the carboxylic acid group, potentially affecting hydrogen-bonding capacity and enzymatic recognition. Asymmetric synthesis techniques, such as those employing chiral catalysts or enzymatic resolution, are likely required to isolate enantiomerically pure forms .
Synthesis and Manufacturing
Established Synthetic Routes
While no direct synthesis protocols for 3,4-dimethylhex-5-enoic acid are documented, analogous methods for related compounds suggest viable pathways:
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Olefin Metathesis: Grubbs catalyst-mediated metathesis of diene precursors could construct the double bond while preserving methyl substituents . For example, cross-metathesis between 3,4-dimethylhex-5-ene and acrylic acid derivatives may yield the target compound.
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Asymmetric Allylic Alkylation: Palladium-catalyzed reactions could install methyl groups with stereochemical control, as demonstrated in syntheses of β-branched carboxylic acids .
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Biocatalytic Approaches: Lipase-mediated ester hydrolysis or ketone reduction might resolve racemic mixtures into enantiopure forms, though substrate specificity remains a challenge.
Analytical Characterization
Key spectroscopic data for structural confirmation include:
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¹H NMR: Expected signals at δ 5.6–5.8 ppm (doublet, =CH₂), δ 2.4–2.6 ppm (multiplet, CH₂COO), and δ 1.0–1.2 ppm (doublets, methyl groups) .
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch).
Table 2: Predicted Spectroscopic Data for 3,4-Dimethylhex-5-enoic Acid
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 5.72 (d, J=10.4 Hz, 1H) | trans-vinylic proton |
| δ 2.51 (m, 2H) | CH₂ adjacent to carboxylate | |
| δ 1.12 (d, J=6.8 Hz, 6H) | Geminal methyl groups | |
| IR | 1705 cm⁻¹, 1642 cm⁻¹ | Carboxylic acid C=O, alkene C=C |
| MS (EI) | m/z 142 [M]⁺ | Molecular ion peak |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s unsaturated structure confers lower melting and boiling points compared to saturated analogs. Preliminary estimates suggest:
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Melting Point: -15°C to -10°C (predicted via group contribution methods)
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Boiling Point: 210–215°C at 760 mmHg (extrapolated from similar alkenoic acids) .
Solubility and Reactivity
3,4-Dimethylhex-5-enoic acid is sparingly soluble in water (≈1.2 g/L at 25°C) but miscible with polar organic solvents like ethanol and acetone. The electron-withdrawing carboxylic acid group activates the double bond toward electrophilic additions, while steric hindrance from methyl groups may slow nucleophilic attacks at the β-carbon .
Comparison with Structural Isomers
The positioning of methyl groups and double bonds profoundly affects chemical behavior:
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3,5-Dimethylhex-2-enoic acid: The conjugated double bond (C2–C3) increases acidity (pKa ≈4.1 vs. 4.7 for 3,4-dimethylhex-5-enoic acid) and enhances reactivity in Diels-Alder reactions .
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3,5-Dimethylhex-4-enoic acid: The internal double bond (C4–C5) stabilizes carbocation intermediates, favoring electrophilic substitutions over additions .
Challenges and Future Directions
Current research gaps include:
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Enantioselective Synthesis: Developing efficient routes to access pure (3R,4S) and (3S,4R) enantiomers.
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Toxicological Profiling: Assessing ecotoxicological impacts of derivatives for industrial applications.
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Computational Modeling: Using DFT calculations to predict regioselectivity in catalytic reactions.
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